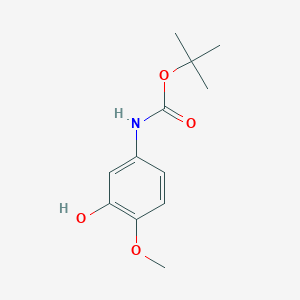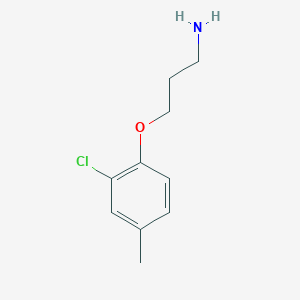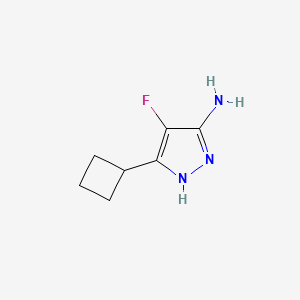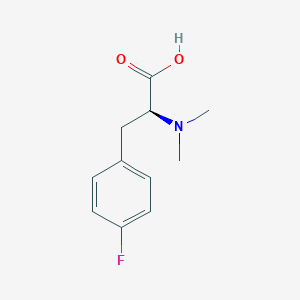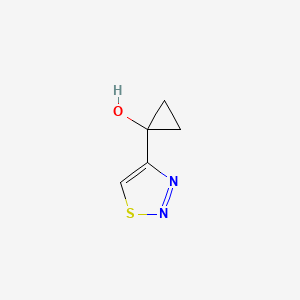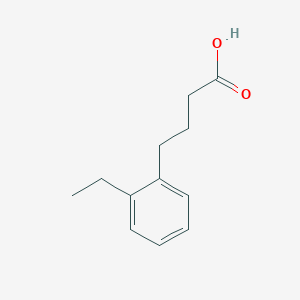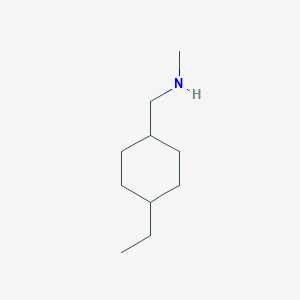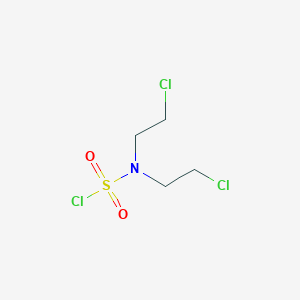![molecular formula C24H27N3O5 B13618870 tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group linked to a phenoxyethyl chain, which is further connected to a dihydroisoquinoline amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate typically involves multiple steps:
Formation of the dihydroisoquinoline amide: This step involves the reaction of 2-methyl-1-oxo-1,2-dihydroisoquinoline with an appropriate amine under controlled conditions.
Attachment of the phenoxyethyl chain: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkyl halide.
Introduction of the tert-butyl carbamate group: This final step involves the reaction of the intermediate product with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include oxidized derivatives of the dihydroisoquinoline moiety.
Reduction: Reduced forms of the compound, particularly at the carbonyl group.
Substitution: Substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can act as a protecting group for amines in multi-step organic syntheses.
Biology and Medicine
Drug Development:
Biological Probes: It can be used in the development of biological probes for studying enzyme activities and protein interactions.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various industrial chemical reactions.
Mécanisme D'action
The mechanism by which tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate exerts its effects involves interactions with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The phenoxyethyl chain may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-ethanolamine: Another compound featuring a tert-butyl carbamate group, used as a protecting group in organic synthesis.
N-Boc-ethylenediamine: Similar in structure, used in the synthesis of various organic compounds.
Uniqueness
tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C24H27N3O5 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[3-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H27N3O5/c1-24(2,3)32-23(30)25-12-13-31-17-9-7-8-16(14-17)26-21(28)20-15-27(4)22(29)19-11-6-5-10-18(19)20/h5-11,14-15H,12-13H2,1-4H3,(H,25,30)(H,26,28) |
Clé InChI |
VEJSEZVJVOMSKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






